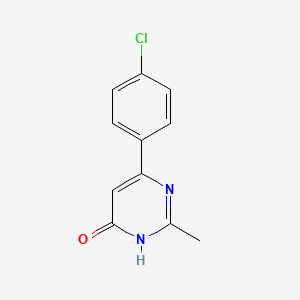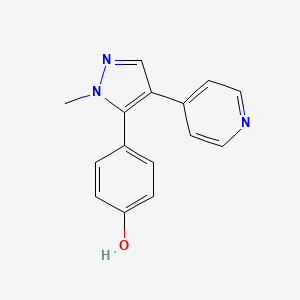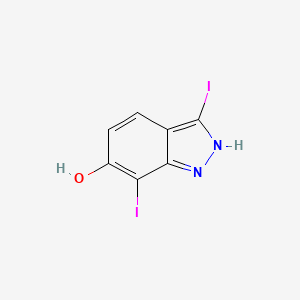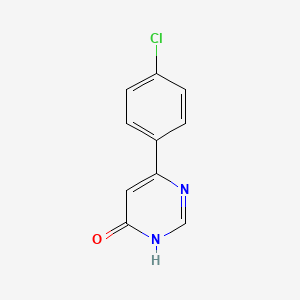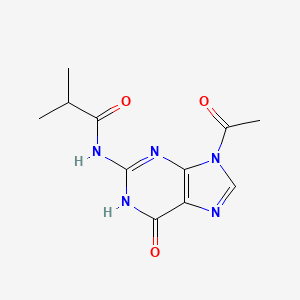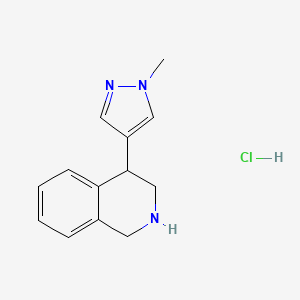
4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
Übersicht
Beschreibung
The compound “4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms, and a tetrahydroisoquinoline, which is a bicyclic structure containing a benzene ring fused to a nitrogen-containing ring .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrazole ring and the tetrahydroisoquinoline would likely contribute significantly to the compound’s properties .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present. Pyrazoles can undergo a variety of reactions, including nucleophilic substitutions and additions . Tetrahydroisoquinolines can also undergo a variety of reactions, including oxidations and reductions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the pyrazole and tetrahydroisoquinoline rings would likely make the compound relatively stable . The compound’s solubility, melting point, and other properties would depend on the specific substituents present.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Agent
4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride and its derivatives have been explored for their potential use as anticonvulsant agents. Studies on N-substituted 1,2,3,4-tetrahydroisoquinolines revealed compounds with potency comparable to existing clinical anticonvulsants. Electrophysiological experiments suggest these compounds act as noncompetitive modulators of the AMPA receptor, a key player in convulsive activity (Gitto et al., 2006).
Parkinson's Disease Research
Considerable research has focused on the metabolism of 1,2,3,4-tetrahydroisoquinoline derivatives and their ability to cross the blood-brain barrier, potentially implicating them in the onset of Parkinson's disease. These compounds have shown high concentration levels in the brain, suggesting a significant role in neurological conditions (Kikuchi et al., 1991). Furthermore, studies have highlighted the effects of certain tetrahydroisoquinoline compounds on models of Parkinson's disease, indicating their potential use in understanding and treating this condition (Parrales-Macias et al., 2022).
Antidepressant Potential
Research on 1,2,3,4-tetrahydroisoquinoline derivatives also extends to their antidepressant potential. One study demonstrated the antidepressant-like effects of specific derivatives, suggesting their involvement in the modulation of the L-arginine-nitric oxide-cyclic guanosine monophosphate pathway, pivotal in mood regulation (Dhir & Kulkarni, 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(1-methylpyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3.ClH/c1-16-9-11(7-15-16)13-8-14-6-10-4-2-3-5-12(10)13;/h2-5,7,9,13-14H,6,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRMVCATFYTEQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CNCC3=CC=CC=C23.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



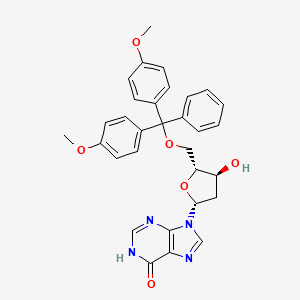
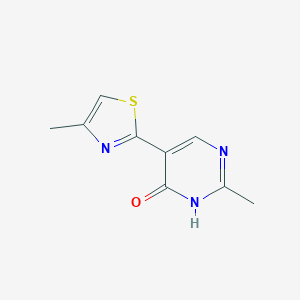
![2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine](/img/structure/B1436814.png)
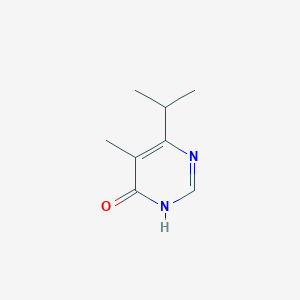
![7-cyclohexyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1436818.png)
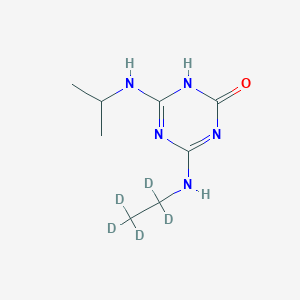
![6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1436820.png)
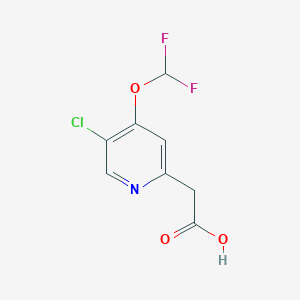
![2-Amino-7-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1436822.png)
